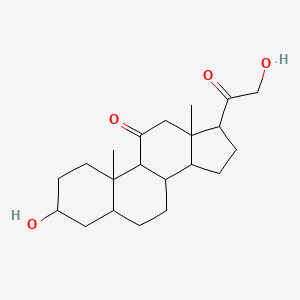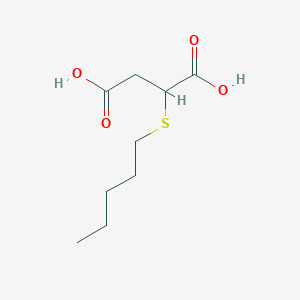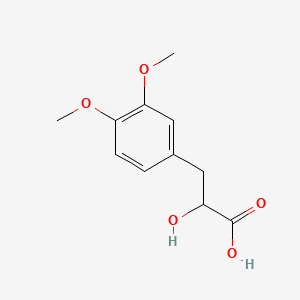
5-Oxohexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxohexanamide is an organic compound with the molecular formula C(_6)H(_11)NO(_2) It is characterized by the presence of a ketone group (oxo) at the fifth position and an amide group at the terminal end of a six-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Oxohexanamide can be synthesized through several methods:
-
Oxidation of Hexanamide: : One common method involves the oxidation of hexanamide using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) under acidic conditions. The reaction typically requires controlled temperatures to prevent over-oxidation.
-
Amidation of 5-Oxohexanoic Acid: : Another method involves the amidation of 5-oxohexanoic acid with ammonia or an amine. This reaction can be catalyzed by agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, this compound can be produced through a continuous flow process where hexanoic acid is first oxidized to 5-oxohexanoic acid, followed by amidation. This method ensures high yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxohexanamide undergoes various chemical reactions, including:
-
Reduction: : The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
-
Substitution: : The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
-
Hydrolysis: : Under acidic or basic conditions, this compound can be hydrolyzed to yield 5-oxohexanoic acid and ammonia or an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Dicyclohexylcarbodiimide for amidation reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.
Major Products
Reduction: 5-Hydroxyhexanamide.
Substitution: Various substituted amides depending on the nucleophile.
Hydrolysis: 5-Oxohexanoic acid and ammonia or an amine.
Applications De Recherche Scientifique
5-Oxohexanamide has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
-
Biology: : Studies have explored its role in metabolic pathways and its potential as a biomarker for certain diseases.
-
Medicine: : Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
-
Industry: : It is used in the production of polymers and other materials due to its reactivity and stability.
Comparaison Avec Des Composés Similaires
5-Oxohexanamide can be compared with other similar compounds such as:
5-Oxohexanoic Acid: Similar structure but with a carboxylic acid group instead of an amide.
Hexanamide: Lacks the ketone group, making it less reactive in certain chemical reactions.
5-Hydroxyhexanamide: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it useful in a wide range of applications.
Propriétés
| 66156-71-6 | |
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
5-oxohexanamide |
InChI |
InChI=1S/C6H11NO2/c1-5(8)3-2-4-6(7)9/h2-4H2,1H3,(H2,7,9) |
Clé InChI |
GHYDKOSNFZOHJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide](/img/structure/B11999947.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B11999962.png)



![1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B11999993.png)
![[(E)-(2,3-dimethoxyphenyl)methyleneamino]thiourea](/img/structure/B11999998.png)

![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B12000003.png)

![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000008.png)

![N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride](/img/structure/B12000019.png)
